N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-19(7-6-16-4-2-1-3-5-16)22-14-17-8-12-23(13-9-17)18-15-20-10-11-21-18/h1-7,10-11,15,17H,8-9,12-14H2,(H,22,24)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZGXGKEWHHDFR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Substitution with Pyrazine: The pyrazine moiety is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine ring.
Attachment of the Cinnamamide Group: The final step involves the formation of the cinnamamide group through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient mixing and reaction control, as well as employing cost-effective and scalable reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyrazine derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine or piperidine derivatives.
Scientific Research Applications
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites . This interaction can lead to downstream effects on cellular pathways and biological processes .
Comparison with Similar Compounds
Structural and Pharmacophoric Differences
The compound’s piperidine core is shared with numerous bioactive molecules, but substituent variations critically influence target specificity and activity:
*W-18 and W-15 lack confirmed opioid activity despite structural resemblance to fentanyl .
Key Observations :
- Piperidine Substitution: The 1-pyrazin-2-yl group distinguishes the target compound from phenethyl-substituted opioids (e.g., fentanyl derivatives) and sulfonamide-based W-series compounds.
- Cinnamamide vs. Acyl Groups: Unlike fentanyl’s propanamide or acetyl fentanyl’s acetamide, the cinnamamide group introduces rigidity and conjugation, which may enhance selectivity for non-opioid targets like kinases or inflammatory mediators .
- Heterocyclic Influence : The pyrazine ring’s electron-withdrawing nature contrasts with the electron-rich phenyl groups in fentanyl analogs, altering solubility (logP) and membrane permeability .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Fentanyl | Goxalapladib |
|---|---|---|---|
| Molecular Weight | ~350–400 g/mol* | 336.47 g/mol | 718.80 g/mol |
| logP (Predicted) | ~2.5–3.5 | 3.91 | 6.2 |
| Key Targets | Unknown; kinase/inflammation* | μ-opioid receptor | Phospholipase A2 (PLA2) |
| Synthetic Route | Methanol/pyridine-mediated | Multi-step alkylation | Complex heterocyclic synthesis |
| Bioactivity | Pending studies | High potency analgesic | Anti-atherosclerotic |
*Estimated based on structural analogs .
Biological Activity
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide is a compound of interest due to its potential biological activity, particularly in the context of pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyrazine moiety and a cinnamide group. The structure can be represented as follows:
This compound's design suggests potential interactions with various biological targets, primarily due to its ability to form non-covalent interactions such as hydrogen bonds and π-π stacking.
The biological activity of this compound is hypothesized to involve the modulation of specific molecular targets. The pyrazine and piperidine rings can participate in crucial interactions with proteins and enzymes, influencing their activity. The cinnamide portion may enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Antioxidant Activity
Recent studies have indicated that cinnamamide derivatives can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a critical role in cellular antioxidant responses. For instance, a related compound exhibited significant luciferase activity in HepG2 cells, indicating its potential as an Nrf2/ARE activator, leading to increased expression of cytoprotective genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC) .
Table 1: Biological Activity of Cinnamamide Derivatives
| Compound | Nrf2/ARE Activity (Relative to Control) | Cytotoxicity |
|---|---|---|
| 1g | 15.6 times higher | None |
| 1f | 10.3 times higher | None |
| Control | 1 | Low |
Anti-inflammatory Effects
Cinnamamide derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound have shown effectiveness in reducing inflammatory markers in cellular models. These compounds may inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses.
Case Studies
- Hepatoprotective Effects : In a study involving hepatocytes exposed to oxidative stress, a cinnamamide derivative demonstrated significant protective effects by enhancing antioxidant levels and reducing cell death . This suggests that this compound could exhibit similar protective properties.
- Cancer Research : Preliminary investigations into the anticancer potential of cinnamamide derivatives have shown promise. Compounds have been observed to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step pathways, including nucleophilic substitutions or coupling reactions. For example:
Piperidine Core Formation : Reacting pyrazine derivatives with piperidin-4-ylmethanamine under basic conditions.
Amide Coupling : Introducing the cinnamamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF.
Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during intermediate steps .
- Optimization : Reaction parameters such as temperature (60–100°C), solvent polarity, and microwave-assisted synthesis can enhance yields (up to 85%) and reduce side products .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm connectivity of the pyrazine, piperidine, and cinnamamide groups.
- X-ray Crystallography : Resolves 3D conformation, including torsional angles between the pyrazine and piperidine rings.
- Mass Spectrometry (HRMS) : Validates molecular weight (expected ~365.4 g/mol) and isotopic patterns .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., proteases or kinases linked to cancer pathways).
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer :
- Modifications :
- Pyrazine Ring : Introduce electron-withdrawing groups (e.g., -CN at position 3) to enhance target binding.
- Cinnamamide Moiety : Replace the phenyl group with heteroaromatic rings (e.g., thiophene) to improve solubility.
- Assays : Compare IC values of analogs in enzyme inhibition and cell viability assays. Computational docking (e.g., AutoDock Vina) predicts binding modes .
Q. What strategies resolve contradictions in reported IC values across studies?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines, enzyme batches, and buffer compositions (pH, ionic strength).
- Orthogonal Validation : Confirm activity via SPR (binding affinity) and ITC (thermodynamic profiling).
- Analog Comparison : Cross-reference data with structurally similar compounds (e.g., furan- or thiadiazole-containing analogs) to identify trends .
Q. How does the compound’s 3D conformation influence its interaction with biological targets?
- Methodological Answer :
- Conformational Analysis : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) reveal flexibility of the piperidine ring and cinnamamide orientation.
- Crystallographic Data : Compare ligand-bound vs. apo structures of target proteins (e.g., kinases) to identify critical hydrogen bonds or hydrophobic pockets .
Q. What advanced purification techniques improve yield and purity for scale-up synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Reduce reaction time and by-products (e.g., 90% purity achieved in <2 hours).
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).
- Crystallization : Optimize solvent mixtures (e.g., ethanol/dichloromethane) for polymorph control .
Data Contradiction Analysis
Q. Why might biological activity vary between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Factors : Poor oral bioavailability or rapid metabolism (e.g., cytochrome P450 oxidation of the cinnamamide group).
- Tissue Penetration : Modify logP via substituents (e.g., -OCH) to enhance blood-brain barrier crossing.
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in plasma and tissues .
Key Research Findings from Literature
- Analog Compounds : Substitution of pyrazine with pyridine (e.g., N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl) analogs) reduces potency by 10-fold, highlighting pyrazine’s critical role in target engagement .
- Microwave Synthesis : Reduced reaction time from 24 hours to 30 minutes while maintaining >80% yield for isoxazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
